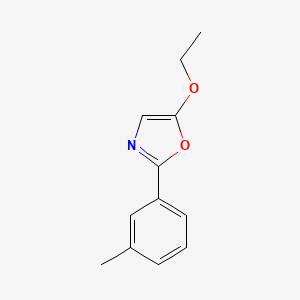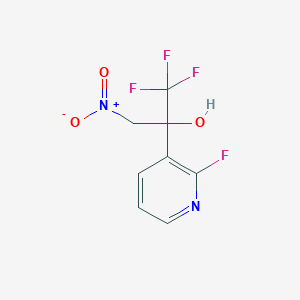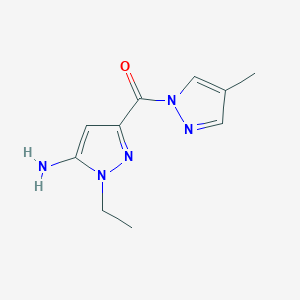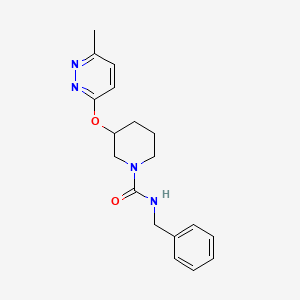![molecular formula C6H7IN2 B2759961 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole CAS No. 1426424-00-1](/img/structure/B2759961.png)
3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole
描述
3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole is a heterocyclic compound with the molecular formula C6H7IN2 It is characterized by the presence of an iodine atom attached to a pyrazole ring fused with a cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole typically involves the iodination of 1,4,5,6-tetrahydrocyclopenta[C]pyrazole. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in a solvent such as dimethylformamide (DMF) at room temperature. The reaction mixture is then worked up by dilution with water and extraction with ethyl acetate. The organic layer is separated and washed with aqueous sodium bicarbonate solution to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.
化学反应分析
Types of Reactions
3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodination reactions.
Dimethylformamide (DMF): Common solvent for reactions involving this compound.
Sodium bicarbonate (NaHCO3): Used for washing organic layers during workup.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation reactions can produce oxidized forms of the compound.
科学研究应用
3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole involves its interaction with molecular targets and pathways within biological systems. The iodine atom and the pyrazole ring play crucial roles in its reactivity and binding properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
1,4,5,6-Tetrahydrocyclopenta[C]pyrazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Bromo-1,4,5,6-tetrahydrocyclopenta[C]pyrazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
3-Chloro-1,4,5,6-tetrahydrocyclopenta[C]pyrazole: Contains a chlorine atom, which also affects its chemical behavior compared to the iodine derivative.
Uniqueness
3-iodo-1H,4H,5H,6H-cyclopenta[c]pyrazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications, offering different reactivity profiles compared to its halogenated analogs.
属性
IUPAC Name |
3-iodo-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-6-4-2-1-3-5(4)8-9-6/h1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMYDFPQXAWWLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2759878.png)



![2-(2,3-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2759886.png)
![Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate](/img/structure/B2759888.png)



![N-(3-chloro-4-methoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2759893.png)
![1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine](/img/structure/B2759894.png)
![N-(3-chlorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2759895.png)


